1-Cyclohexylcyclohexane-1-carbonitrile
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Overview
Description
1-Cyclohexylcyclohexane-1-carbonitrile: is an organic compound with the molecular formula C13H21N It is a nitrile derivative of cyclohexane, characterized by the presence of a cyano group (-CN) attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclohexanone, followed by dehydration to form the desired nitrile. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexyl cyanide. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclohexylcyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclohexylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which play a role in its metabolism and bioactivation.
Comparison with Similar Compounds
Cyclohexene-1-carbonitrile: This compound contains a double bond in the cyclohexyl ring, making it more reactive in certain chemical reactions.
Uniqueness: 1-Cyclohexylcyclohexane-1-carbonitrile is unique due to its dual cyclohexyl rings, which confer distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-cyclohexylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHIDVHWDQNWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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